N-(2,6-dimethyl-3-pyridinyl)acetamide
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Overview
Description
N-(2,6-dimethyl-3-pyridinyl)acetamide is a chemical compound that belongs to the class of pyridinyl acetamides. This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 2 and 6, and an acetamide group at position 3. It has garnered interest in various fields due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethyl-3-pyridinyl)acetamide typically involves the reaction of 2,6-dimethyl-3-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethyl-3-pyridinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-(2,6-dimethyl-3-pyridinyl)ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Studied for its cytotoxic activity against certain cancer cell lines.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethyl-3-pyridinyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
N-(3-pyridinyl)acetamide: Lacks the methyl groups at positions 2 and 6.
N-(6-methoxypyridin-3-yl)acetamide: Contains a methoxy group instead of methyl groups.
2,2-diphenyl-N-(2-pyridinyl)acetamide: Features diphenyl groups instead of dimethyl groups.
Uniqueness
N-(2,6-dimethyl-3-pyridinyl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 2 and 6 can affect the compound’s steric and electronic properties, making it distinct from other pyridinyl acetamides .
Properties
IUPAC Name |
N-(2,6-dimethylpyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-4-5-9(7(2)10-6)11-8(3)12/h4-5H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKGMAPAVPMOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51468-08-7 |
Source
|
Record name | N-(2,6-Dimethyl-3-pyridinyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51468-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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